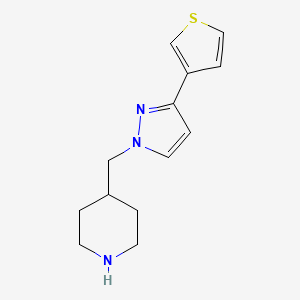
4-((3-(Thien-3-yl)-1H-pyrazol-1-yl)methyl)piperidin
Übersicht
Beschreibung
“4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a chemical compound that has been used in scientific research. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties .
Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives .
Physical And Chemical Properties Analysis
Thiophene, a key component of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Wirkmechanismus
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene-based compounds have a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine in laboratory experiments has a number of advantages. It is a synthetic compound that can be synthesized from commercially available starting materials, making it relatively easy to obtain and use in experiments. In addition, 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine has been found to possess a number of unique properties, including its ability to inhibit certain enzymes, modulate cellular signaling pathways, and affect gene expression. However, there are also some limitations to the use of 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine in laboratory experiments. For example, the exact mechanism of action of 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine is not yet fully understood, and further research is needed to fully elucidate its effects. In addition, the effects of 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine on humans have not yet been studied, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
The potential future directions for research on 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine include:
1. Further research to elucidate the exact mechanism of action of 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine.
2. Studies to determine the safety and efficacy of 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine in humans.
3. Studies to determine the effects of 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine on other diseases and conditions.
4. Studies to determine the effects of 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine on the expression of other genes involved in the regulation of cell growth and differentiation.
5. Studies to determine the effects of 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine on other cellular signaling pathways.
6. Studies to determine the effects of 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine on other enzymes and proteins.
7. Studies to determine the effects of 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine on other biological processes.
8. Studies to determine the effects of 4-((3-(thiophen-3-yl)-1H-pyrazol-1-yl)methyl)piperidine on drug metabolism.
Wissenschaftliche Forschungsanwendungen
Biologisch aktive Verbindungen
Thiophen-basierte Analoga, wie z. B. „4-((3-(Thien-3-yl)-1H-pyrazol-1-yl)methyl)piperidin“, haben bei einer wachsenden Anzahl von Wissenschaftlern Interesse als potenzielle Klassen von biologisch aktiven Verbindungen geweckt . Sie spielen eine entscheidende Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Entzündungshemmende Medikamente
Thiophenderivate haben sich als wirksame entzündungshemmende Medikamente erwiesen . So ist beispielsweise Suprofen, das ein 2-substituiertes Thiophen-Gerüst aufweist, als nichtsteroidales Antirheumatikum bekannt .
Antikrebsmittel
Thiophenderivate werden als Ausgangsstoffe bei der Synthese von Antikrebsmitteln verwendet . Die einzigartigen Eigenschaften dieser Verbindungen machen sie für die Entwicklung neuer Krebsbehandlungen geeignet .
Anti-Atherosklerose-Mittel
2-Octylthiophen, ein Thiophenderivat, wird bei der Synthese von Anti-Atherosklerose-Mitteln eingesetzt . Diese Mittel werden zur Vorbeugung oder Behandlung von Atherosklerose eingesetzt, einer Erkrankung, bei der sich Plaque in Ihren Arterien ablagert .
Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Diese Halbleiter finden Anwendung in verschiedenen elektronischen Geräten, darunter organische Feldeffekttransistoren (OFETs) und organische Leuchtdioden (OLEDs) .
Korrosionsinhibitoren
Thiophenderivate werden in der industriellen Chemie und Werkstoffwissenschaft als Korrosionsinhibitoren eingesetzt . Sie tragen dazu bei, Metalloberflächen vor Korrosion zu schützen, einem häufigen Problem in vielen Industrien .
Eigenschaften
IUPAC Name |
4-[(3-thiophen-3-ylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-5-14-6-2-11(1)9-16-7-3-13(15-16)12-4-8-17-10-12/h3-4,7-8,10-11,14H,1-2,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZUAEZKOHLAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C=CC(=N2)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanamine](/img/structure/B1491980.png)
![6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B1491984.png)




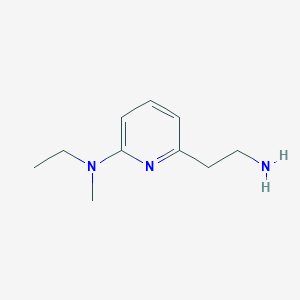
![(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1491995.png)
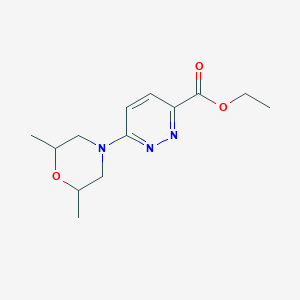
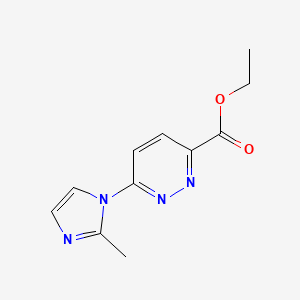
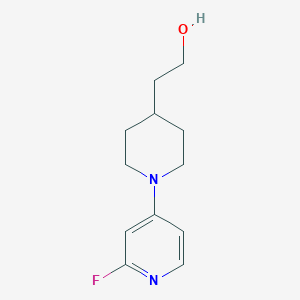

![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one](/img/structure/B1492002.png)
